molecular formula C17H21ClF3N5O B4375408 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE

Cat. No.: B4375408
M. Wt: 403.8 g/mol
InChI Key: JKZKPKJKDHWXMT-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a cyclopropyl ring, and multiple pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the pyrazole rings, followed by the introduction of the trifluoromethyl and cyclopropyl groups through selective halogenation and cyclopropanation reactions. The final step often involves the coupling of the pyrazole derivatives with the propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the trifluoromethyl group and cyclopropyl ring can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

    Fluazifop-butyl: An herbicide containing a trifluoromethyl group, used in crop protection.

    Chlorfluazuron: An insect growth regulator that inhibits the growth of target insects at their larval stages.

Uniqueness

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE stands out due to its unique combination of structural features, including the trifluoromethyl group, cyclopropyl ring, and multiple pyrazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF3N5O/c1-8(12-7-25(4)23-9(12)2)22-16(27)10(3)26-14(11-5-6-11)13(18)15(24-26)17(19,20)21/h7-8,10-11H,5-6H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKPKJKDHWXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Reactant of Route 3
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Reactant of Route 5
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Reactant of Route 6
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE

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